molecular formula C12H10ClN B6360894 3-Chloro-2-(m-tolyl)pyridine CAS No. 1592864-01-1

3-Chloro-2-(m-tolyl)pyridine

Cat. No.: B6360894
CAS No.: 1592864-01-1
M. Wt: 203.67 g/mol
InChI Key: WUYWDFQNKAGEGZ-UHFFFAOYSA-N
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Description

3-Chloro-2-(m-tolyl)pyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of a chlorine atom at the third position and a methyl group at the meta position of the tolyl group attached to the second position of the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(m-tolyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various substituted pyridines .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(m-tolyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different pyridine derivatives .

Scientific Research Applications

3-Chloro-2-(m-tolyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

3-Chloro-2-(m-tolyl)pyridine can be compared with other similar compounds, such as:

  • 2-Chloro-3-(m-tolyl)pyridine
  • 4-Chloro-2-(m-tolyl)pyridine
  • 3-Bromo-2-(m-tolyl)pyridine

These compounds share similar chemical structures but differ in the position of the substituents or the nature of the halogen atom. The unique positioning of the chlorine atom and the methyl group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-chloro-2-(3-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYWDFQNKAGEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloro-2-(3-methylphenyl)pyridine was synthesized analogous to the reaction conditions used in the preparation of 5-(2-chloropyridin-3-yl)-1H-indazole by heating the mixture of 3-methylphenyl boronic acid (1.76 g, 12.9 mmol), 2-bromo-3-chloropyridine (2.7 g, 14.2 mmol), Pd(PPh3)4 (0.9 g, 0.77 mmol) and 2M aq. Na2CO3 (16 mL, 32 mmol) in 1,4-dioxane (125 mL) under argon atmosphere for 3 h. Upon work-up of the reaction mixture, as discussed in the preparation of 5-(2-chloropyridin-3-yl)-1H-indazole, the crude concentrate was purified by flash silica gel column chromatography [Combiflash® companion System® with RediSep® silica gel column 40 g, 10-30% EtOAC/hexanes eluting solvent gradient upon liquid loading on to column] to obtain 3-chloro-2-(3-methylphenyl)pyridine (1.62 g, 61%) as a clear liquid. 1H NMR (DMSO-d6): δ 8.60 (dd, 1H, J=1.4 and 4.7 Hz), 8.00 (dd, 1H, J=1.4 and 8.2 Hz), 7.44-7.37 (m, 3H), 7.25 (app d, 1H, J=8.2 Hz), 2.36 (s, 3H).LCMS: 97%, MS (m/e) 204.
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